molecular formula C17H23N3O3 B7535903 N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide

N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B7535903
M. Wt: 317.4 g/mol
InChI Key: RGGJRXQDXLLJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a non-opioid analgesic agent that has been extensively studied for its potential use in pain management.

Mechanism of Action

The exact mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to act on the kappa opioid receptor, which is involved in the modulation of pain and addiction. This compound has been shown to have a higher affinity for the kappa opioid receptor compared to other opioid receptors, such as the mu and delta receptors.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms associated with opioid use. This compound does not produce the same side effects as traditional opioids, such as respiratory depression and sedation.

Advantages and Limitations for Lab Experiments

N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It has a high affinity for the kappa opioid receptor, which allows for the selective targeting of this receptor. This compound also does not produce the same side effects as traditional opioids, which allows for safer use in animal models. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more potent and selective kappa opioid receptor agonists. Another area of research is the investigation of the potential use of this compound in the treatment of addiction and withdrawal symptoms associated with opioid use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(2-methoxyphenyl)piperidin-4-amine with 5-oxopyrrolidine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms associated with opioid use.

properties

IUPAC Name

N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-23-15-5-3-2-4-14(15)20-8-6-13(7-9-20)19-17(22)12-10-16(21)18-11-12/h2-5,12-13H,6-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGJRXQDXLLJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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